molecular formula C8H7N3O2 B1525359 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190322-73-6

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1525359
CAS RN: 1190322-73-6
M. Wt: 177.16 g/mol
InChI Key: IWFJRRNZXJEJGF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, also known as MNP, is a heterocyclic compound that is widely used in scientific research. It is a colorless solid with a molecular formula of C7H7N3O2 and a molecular weight of 163.14 g/mol. MNP is a versatile compound that has been used in a wide range of applications, including as a substrate for enzymes, a catalyst in organic synthesis, and a ligand for metal ions. In addition, MNP has been studied for its potential as an anti-cancer agent and as a therapeutic agent for neurological disorders.

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy . Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, prostate, bladder, and liver cancer . These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for developing new cancer treatments .

Lead Compound Development

The low molecular weight and potent FGFR inhibitory activity of certain 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine derivatives make them appealing lead compounds for further optimization . Their structure allows for the development of novel chemotypes of FGFR inhibitors, which can be beneficial in creating more effective cancer therapies .

Antiproliferative Activity Against Hep3B Cells

Some derivatives of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine have shown potent antiproliferative activity against Hep3B cells, a liver cancer cell line . This suggests their potential use in targeting liver cancer specifically.

Human Neutrophil Elastase Inhibition

Research has indicated that 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine can also serve as a scaffold in the research targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Synthesis of Cdc7 Kinase Inhibitors

This compound is used as a reagent in synthesizing Cdc7 kinase inhibitors, which are explored as a novel approach to cancer therapy . Cdc7 is a kinase essential for DNA replication and is often overexpressed in cancerous cells.

Intermediate in Anticancer Agents Synthesis

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: serves as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents . These agents can target various kinases involved in cancer cell signaling pathways.

Kinase Inhibition for Drug Discovery

The compound’s derivatives have been used in kinase inhibition, a critical process in drug discovery for various diseases . Kinase inhibitors can treat diseases by modulating signaling pathways that control cell growth, metabolism, and apoptosis.

Antibacterial, Antifungal, and Antiviral Research

Although not directly related to 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine , its analogs, such as pyrrolopyrazine derivatives, have shown significant antibacterial, antifungal, and antiviral activities . This suggests that modifications of the compound could lead to new treatments for infectious diseases.

properties

IUPAC Name

2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-3-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFJRRNZXJEJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696590
Record name 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

CAS RN

1190322-73-6
Record name 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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